TBS-Corey Lactone Aldehyde

概要

説明

準備方法

The synthesis of TBS-Corey Lactone Aldehyde involves several steps, starting from commercially available compounds. One efficient method is a time-economical, one-pot enantioselective preparation using a diphenylprolinol silyl ether-mediated domino Michael/Michael reaction . This reaction affords the substituted cyclopentanone core in a formal (3 + 2) cycloadditive fashion . The subsequent steps include:

- Reduction of the aldehyde.

- Stereoselective reduction of the ketone.

- Lactonization.

- Tamao–Fleming oxidation for the transformation of the C–Si bond into a C–O bond .

化学反応の分析

TBS-Corey ラクトンアルデヒドは、以下を含む様々な化学反応を受けます。

これらの反応に使用される一般的な試薬には、強酸、弱酸、塩基、有機金属、ルイス酸、酸化剤、還元剤などがあります . これらの反応から形成される主な生成物は、アルファ鎖とオメガ鎖に修飾を加えたプロスタグランジン誘導体です .

4. 科学研究への応用

TBS-Corey ラクトンアルデヒドは、主にプロスタグランジンとその類似体の合成における中間体として使用されます . プロスタグランジンは、様々な生理学的プロセスを制御する局所ホルモンであり、この化合物は以下において価値があります。

化学: 複雑な分子や中間体の合成.

生物学: 生物系におけるプロスタグランジンの役割の研究.

科学的研究の応用

Scientific Research Applications

TBS-Corey Lactone Aldehyde is predominantly utilized in the following areas:

Synthesis of Prostaglandins

Prostaglandins are biologically active lipids that play essential roles in various physiological processes. This compound serves as a key intermediate in synthesizing these compounds, facilitating modifications in both alpha and omega chains to create diverse prostaglandin derivatives.

Case Study: Prostaglandin E2 Ethanolamide Synthesis

A study demonstrated the synthesis of novel prostaglandin E2 ethanolamide derivatives using this compound as a starting material. The research highlighted how modifications at different positions led to compounds with enhanced biological activity and stability (PMC4422110) .

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in developing prostaglandin-based drugs for therapeutic applications, including anti-inflammatory and analgesic medications.

Example: Development of Anti-inflammatory Agents

Research has shown that derivatives synthesized from this compound exhibit significant anti-inflammatory properties by modulating cyclooxygenase (COX) pathways (Cayman Chemical) .

Biochemical Studies

The compound is used in biochemical assays to study the role of prostaglandins in biological systems. Its ability to facilitate the synthesis of various analogs allows researchers to explore different biological pathways and mechanisms.

Application: Bioactive Lipid Assays

this compound is utilized in assays that assess the biological activity of lipid mediators, providing insights into their roles in inflammation and other physiological processes (Biomol) .

作用機序

TBS-Corey ラクトンアルデヒドの作用機序は、プロスタグランジンの合成における中間体としての役割を含んでいます。 プロスタグランジンは、細胞表面の特定の受容体に結合して様々な細胞内シグナル伝達経路を活性化することで作用を発揮します . これらの経路は、炎症、血流、血栓形成などのプロセスを調節します .

類似化合物との比較

TBS-Corey ラクトンアルデヒドは、そのヒドロキシル保護構造が特徴であり、プロスタグランジン合成に適した汎用性のある中間体となっています . 類似の化合物には、以下が含まれます。

Corey ラクトン: プロスタグランジン合成に使用される別の中間体ですが、ヒドロキシル保護がありません.

プロスタグランジンE2 エタノールアミド: 研究に使用されるプロスタグランジン誘導体.

TBS-Corey ラクトンアルデヒドは、アルファ鎖とオメガ鎖の両方に修飾を加えたプロスタグランジン誘導体の合成を促進する能力に優れています .

生物活性

TBS-Corey Lactone Aldehyde (CAS Number: 64091-14-1) is a significant compound in organic synthesis, particularly in the preparation of prostaglandins and their analogs. This article delves into its biological activity, synthesis pathways, and applications, supported by data tables and relevant research findings.

Overview of this compound

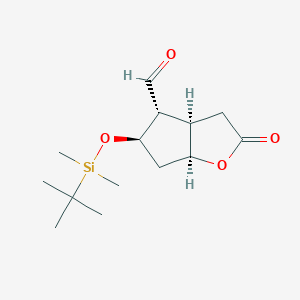

This compound is recognized as a versatile hydroxyl-protected intermediate. Its structural formula is represented as:

- Molecular Formula : C₁₄H₂₄O₄Si

- Molecular Weight : 284.4 g/mol

- Solubility :

- DMF: 30 mg/ml

- DMSO: 20 mg/ml

- Ethanol: 25 mg/ml

This compound is primarily utilized in the synthesis of prostaglandins, which are bioactive lipids that play crucial roles in various physiological processes, including inflammation and smooth muscle contraction .

Synthesis Pathways

The synthesis of this compound involves several key steps:

- Starting Material : The synthesis often begins with benzoyl-protected Corey’s lactone aldehyde.

- Protecting Group Strategy : The use of triisopropylsilyl (TIPS) groups at specific hydroxyl positions allows for selective functionalization .

- Key Reactions :

- Hydrolysis of the benzoyl group followed by TIPS protection.

- Reduction of the lactone to lactol using DIBAL-H.

- Wittig reaction to introduce carboxylic acid chains.

These steps are crucial for maintaining the integrity of the compound during further modifications, enabling the creation of various prostaglandin derivatives .

Prostaglandin Synthesis and Analog Development

This compound serves as a precursor for synthesizing various prostaglandin analogs. Prostaglandins are known for their diverse biological activities, including:

- Vasodilation and Vasoconstriction : They regulate blood flow and pressure.

- Inflammatory Response Modulation : Prostaglandins are involved in the inflammatory response and pain signaling.

- Reproductive Functions : They play roles in ovulation and menstrual cycle regulation.

Research has shown that modifications to the alpha and omega chains of prostaglandins derived from this compound can enhance their biological activities, leading to compounds with improved therapeutic profiles .

Case Studies and Findings

-

Prostaglandin E2 Ethanolamide Synthesis :

A study demonstrated a synthetic pathway starting from this compound to create novel prostaglandin E2 ethanolamide derivatives. These derivatives exhibited enhanced biological activity compared to traditional prostaglandins, showcasing the potential for therapeutic applications in pain management . -

Platelet Inhibition Studies :

Research comparing various lactones indicated that certain derivatives synthesized from this compound displayed greater platelet inhibition than standard prostaglandin D2. This suggests potential applications in treating thrombotic disorders . -

Cancer Cell Line Testing :

In vitro studies have shown that dimeric macrocyclic lactones derived from this compound exhibit significant cytotoxicity against cancer cell lines, indicating their potential as anti-cancer agents .

Data Table: Biological Activities of Prostaglandin Derivatives

特性

IUPAC Name |

(3aR,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4Si/c1-14(2,3)19(4,5)18-12-7-11-9(10(12)8-15)6-13(16)17-11/h8-12H,6-7H2,1-5H3/t9-,10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCQNBJFWQERSS-WISYIIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC2C(C1C=O)CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]2[C@@H]([C@H]1C=O)CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64091-14-1 | |

| Record name | (3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64091-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Cyclopenta[b]furan-4-carboxaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-2-oxo-, [3aR-(3aα,4α,5β,6aα)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。